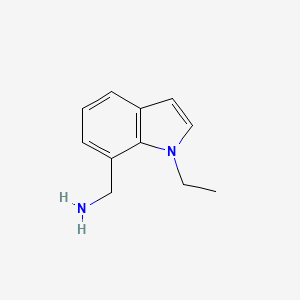

(1-Ethyl-1H-indol-7-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(1-ethylindol-7-yl)methanamine |

InChI |

InChI=1S/C11H14N2/c1-2-13-7-6-9-4-3-5-10(8-12)11(9)13/h3-7H,2,8,12H2,1H3 |

InChI Key |

PCKHGWCXQSZYEL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC2=C1C(=CC=C2)CN |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Ethyl 1h Indol 7 Yl Methanamine Systems

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Moiety

The indole ring system is characterized by a high degree of reactivity towards electrophiles, primarily at the C3 position. This is due to the ability of the nitrogen atom to delocalize the positive charge of the intermediate formed during electrophilic attack, a more stable arrangement than attack at C2. bhu.ac.in However, the presence of substituents on the ring, such as the ethyl group at the N1 position and the methanamine at C7, can influence this reactivity profile.

Substitutions and Additions at Indole Ring Positions

Electrophilic substitution is a cornerstone of indole chemistry. researchgate.net The electron-donating nature of the nitrogen atom makes the pyrrole (B145914) ring particularly susceptible to attack. While C3 is the most common site for electrophilic substitution in unsubstituted indoles, the substitution pattern of (1-Ethyl-1H-indol-7-yl)methanamine can direct electrophiles to other positions. bhu.ac.inic.ac.uk The ethyl group at N1 enhances the electron-donating character of the nitrogen, further activating the ring towards electrophilic attack.

Common electrophilic substitution reactions include:

Halogenation: Indoles react readily with halogens. The regioselectivity can be controlled by the reaction conditions and the specific halogenating agent used.

Nitration: Nitration of indoles requires non-acidic reagents like ethyl nitrate (B79036) or benzoyl nitrate to avoid polymerization in strongly acidic media. bhu.ac.in

Friedel-Crafts Reactions: Acylation and alkylation can be achieved, though the conditions must be carefully controlled to prevent side reactions. researchgate.net The use of milder Lewis acids or alternative catalytic systems is often preferred. niscpr.res.in

Nucleophilic substitution reactions on the indole nucleus are less common due to the electron-rich nature of the ring. However, they can occur under specific circumstances, such as the presence of a good leaving group or through the formation of an intermediate that facilitates nucleophilic attack. researchgate.netresearchgate.netclockss.orgcore.ac.uknii.ac.jp For instance, the introduction of a hydroxyl group on the indole nitrogen can facilitate nucleophilic substitution. core.ac.uk

Interactive Table: Reactivity of the Indole Moiety

| Reaction Type | Preferred Position(s) | Influencing Factors |

|---|---|---|

| Electrophilic Substitution | C3, C2, Benzene (B151609) Ring | Substituents, Reaction Conditions |

| Nucleophilic Substitution | Less common | Leaving groups, Ring activation |

Mechanistic Pathways of Oxidative and Reductive Transformations

The indole nucleus can undergo both oxidative and reductive transformations. Oxidation can lead to a variety of products depending on the oxidant and reaction conditions. acs.orgresearchgate.nethkust.edu.hk For example, oxidation can occur at the C2-C3 double bond, leading to the formation of oxindoles or other cleaved products. bhu.ac.inacs.org The presence of the ethyl group on the nitrogen and the methanamine side chain can influence the regioselectivity and the stability of the resulting products.

Reductive transformations of the indole ring can selectively target either the pyrrole or the benzene portion of the molecule. bhu.ac.inacs.org Catalytic hydrogenation, for instance, typically reduces the pyrrole ring to yield an indoline (B122111). Conversely, reduction with sodium in liquid ammonia (B1221849) can reduce the benzene ring. bhu.ac.in The specific outcome is highly dependent on the chosen reducing agent and the reaction parameters.

Reactivity Profiles of the Methanamine Side Chain

The methanamine side chain at the C7 position introduces a primary amine, a versatile functional group capable of a wide array of chemical reactions.

Amine-Based Reactions: Alkylation, Acylation, and Condensation

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows for straightforward N-alkylation and N-acylation reactions. researchgate.netnih.gov

Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups onto the nitrogen atom.

Acylation: Acylating agents such as acid chlorides or anhydrides react to form amides. This reaction is often used to protect the amine group or to introduce new functionalities.

Condensation Reactions: The primary amine can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). These imines can be further reduced to secondary amines. nih.gov

Interactive Table: Reactions of the Methanamine Side Chain

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| Acylation | Acyl chlorides, Anhydrides | Amides |

Cyclization Reactions Leading to Annulated Systems

The strategic positioning of the methanamine side chain at C7 allows for intramolecular cyclization reactions, leading to the formation of new ring systems fused to the indole core. These annulated systems are of significant interest in medicinal chemistry and materials science. wikipedia.orgrsc.orgresearchgate.net

For such cyclizations to occur, a second reactive site is typically introduced, either on the indole ring or on a substituent attached to the amine. For example, a reaction could be designed where a group at the C6 position of the indole ring reacts with the C7-methanamine to form a new six-membered ring. The specific nature of the cyclization will depend on the reagents and reaction conditions employed.

Detailed Mechanistic Investigations of Synthesis and Transformations

The synthesis of this compound and its subsequent transformations involve a variety of reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and for designing novel synthetic routes.

For instance, the synthesis of the parent indole core might proceed through classic named reactions like the Fischer, Bischler, or Reissert indole syntheses, each with its own well-studied mechanism. nih.gov Subsequent N-ethylation and the introduction of the aminomethyl group at C7 would follow distinct mechanistic pathways.

Detailed mechanistic studies often employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the characterization of reaction intermediates, alongside computational modeling to elucidate the transition states and energy profiles of the reactions. ic.ac.ukethernet.edu.et These investigations provide a deeper understanding of the factors that control the reactivity and selectivity of these complex molecular systems.

Reaction Mechanism Studies for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. arkat-usa.orgmdpi.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. arkat-usa.orgbeilstein-journals.org The indole scaffold is a privileged structure in MCRs, serving as a versatile building block for the synthesis of a wide array of polyheterocyclic systems. nih.govresearchgate.net

A prominent example relevant to the synthesis of aminomethyl indoles is the Mannich reaction , a three-component condensation of an active hydrogen compound (like indole), an aldehyde (e.g., formaldehyde), and a primary or secondary amine. arkat-usa.org For a system like this compound, the reaction would likely proceed via a Mannich-type mechanism. A plausible pathway involves the initial condensation of an aldehyde and an amine to form an electrophilic iminium ion intermediate. The nucleophilic indole then attacks this iminium ion to yield the final aminomethylated product. rhhz.net

Another significant class of MCRs involving indole derivatives is the Groebke–Blackburn–Bienaymé (GBB) reaction . This is a three-component reaction between an aldehyde, an isocyanide, and an amidine to produce imidazo[1,2-a]-heterocycles. researchgate.net Studies on indole carbaldehydes in GBB reactions reveal that the initial adduct can undergo spontaneous secondary transformations, leading to novel and complex polyheterocyclic scaffolds. researchgate.netnih.gov The specific pathway depends on the substitution pattern of the indole aldehyde and the reaction conditions, sometimes involving domino processes like oxidative Pictet-Spengler reactions. researchgate.netnih.gov

Recent research has also demonstrated the modular assembly of indole-fused seven-membered heterocycles through an MCR involving an indole, formaldehyde, and an amino hydrochloride. rsc.org Mechanistic studies, including deuterium-labeling experiments, suggest this transformation proceeds through a multiple alkylamination cascade, which involves an unusual C(sp³)–C(sp³) bond formation. nih.gov

The table below summarizes various multi-component reactions involving indole derivatives, showcasing the diversity of reactants and resulting products.

| Reaction Name/Type | Indole Reactant | Other Reactants | Product Type | Reference |

|---|---|---|---|---|

| Mannich-type Reaction | 7-Azaindole | Aromatic Aldehydes, Heterocyclic Amines | 7-Azagramine Analogues | rhhz.net |

| Groebke–Blackburn–Bienaymé | Indole-3-carbaldehyde | Isocyanides, Aminoazines | Fused Polyheterocycles | researchgate.netnih.gov |

| Tetrazolopyrimidine Synthesis | 3-Cyanoacetyl indole | Aldehydes, 1H-tetrazol-5-amine | Indolyl-tetrazolopyrimidines | mdpi.com |

| Tetrahydrocarboline Synthesis | 2- or 3-substituted indoles | Formaldehyde, Amino Hydrochlorides | Tetrahydrocarbolines | nih.gov |

| Tetra-arylimidazole Synthesis | 2-Arylindole-3-carbaldehydes | Anilines, Benzil, Ammonium Acetate | Indole-based Tetra-arylimidazoles | nih.gov |

Kinetic and Thermodynamic Aspects of Indole Derivative Reactions

The feasibility and outcome of chemical reactions involving indole derivatives are governed by both kinetic and thermodynamic parameters. Thermodynamic analysis provides insight into the energetics and stability of reactants and products, while kinetic studies elucidate reaction rates and pathways.

Thermodynamic Considerations: Thermodynamic data are essential for optimizing reaction conditions, particularly for reversible processes like the hydrogenation and dehydrogenation of Liquid Organic Hydrogen Carrier (LOHC) systems. researchgate.net Indole derivatives have been studied as potential LOHC materials, where hydrogen is stored via catalytic hydrogenation and later released through dehydrogenation. researchgate.net The standard molar enthalpies of these chemical reactions (ΔrH°) can be calculated from the standard molar enthalpies of formation (ΔfH°) of the reactants and products using Hess's law. This thermodynamic analysis is crucial for chemical engineering calculations and managing the heat flow of the technological processes involved. researchgate.net

Kinetic Studies: Kinetic control is a powerful strategy in the synthesis of complex molecules from indole derivatives. In asymmetric catalysis, for example, the reaction can be guided towards a specific enantiomer by controlling the reaction rates of competing pathways. Studies on the palladium-catalyzed asymmetric cascade cyclization of indole derivatives have shown that the choice of ligand and reaction conditions can dictate the stereochemical outcome, leading to products with high enantiomeric excess (ee). acs.org Lu's group demonstrated kinetic control in reactions by trapping a reactive intermediate to form a dormant species, thereby enabling the asymmetric synthesis of specific products. acs.org

Kinetic principles are also fundamental in biochemistry, where indole derivatives often act as effectors or inhibitors of enzymes. For instance, studies on the enzyme indoleamine 2,3-dioxygenase have investigated the kinetic effects of various indole derivatives. nih.gov In these studies, compounds like 3-indoleethanol and indole itself were found to modulate the enzyme's kinetic parameters. At millimolar concentrations, these effectors significantly altered the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for the substrate D-tryptophan. 3-Indoleethanol increased Vmax by 40-60%, while indole decreased it by 12-24%, demonstrating that subtle structural differences in indole derivatives can lead to opposite effects on reaction kinetics. nih.gov

The following table presents kinetic data from an asymmetric cascade cyclization, illustrating how changes in reactants affect the yield and stereoselectivity of the reaction.

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| 2-Indolyl benzofulvene derivative 1a | 70 | 94 | acs.org |

| 2-Indolyl benzofulvene derivative 1k | 76 | 88 | acs.org |

| 2-Indolyl benzofulvene derivative 1q | 75 | 93 | acs.org |

| Dimethoxy-substituted indole | 74 | 84 | acs.org |

| Dichlorinated indole | 62 | 97 | acs.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Ethyl 1h Indol 7 Yl Methanamine

Mass Spectrometry (MS) and Hyphenated Techniques

Ion Mobility Spectrometry (IMS) for Isomeric Differentiation

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an orthogonal layer of separation to mass spectrometry, enabling the differentiation of isomers that are indistinguishable by mass alone. For (1-Ethyl-1H-indol-7-yl)methanamine, several positional isomers exist which would have identical mass-to-charge ratios.

The principle of IMS involves introducing the ionized compound into a drift tube filled with an inert buffer gas. An electric field propels the ions through the gas, and their velocity is impeded by collisions with the buffer gas molecules. Ions with a larger, more extended structure will experience more collisions and thus travel slower than compact, spherical ions. This differential drift time is used to calculate the ion's collisional cross-section (CCS), a value that is characteristic of the ion's three-dimensional structure.

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Hypothesized Relative CCS Value | Comment |

|---|---|---|---|---|

| This compound | C11H14N2 | 174.24 | Baseline | Target analyte. |

| (1-Ethyl-1H-indol-3-yl)methanamine | C11H14N2 | 174.24 | Different | Positional isomer; likely a different conformation and thus a different CCS. |

| (7-Ethyl-1H-indol-3-yl)methanamine | C11H14N2 | 174.24 | Different | Positional isomer; ethyl group on the benzene (B151609) ring may lead to a more extended structure. molport.com |

| (1-Methyl-1H-indol-4-yl)methanamine | C10H12N2 | 160.22 | N/A | Different mass, easily distinguished by MS. bldpharm.com |

Universal Fragmentation Models for Predicting Dissociation Hypotheses

Tandem mass spectrometry (MS/MS) is essential for structural elucidation, but interpreting the resulting fragmentation spectra can be complex, especially for novel compounds. Universal Fragmentation Models (UFM) represent a significant advancement, utilizing computational chemistry and gas-phase ion principles to predict fragmentation pathways. chemrxiv.orgchemrxiv.org These models can generate high-quality dissociation hypotheses for a given molecule without relying on existing spectral libraries.

A UFM approach for this compound would begin by calculating the proton affinity of different sites on the molecule to determine the most likely initial protonation state. From this initial structure, the model explores various bond cleavages and rearrangements, calculating the energetics for each potential pathway. chemrxiv.org This allows for the prediction of the most likely fragment ions that would be observed in an MS/MS experiment.

For this compound, a UFM could predict key fragmentation pathways such as:

Loss of the ethyl group: Cleavage of the N-ethyl bond.

Benzylic cleavage: Fission of the bond between the indole (B1671886) ring and the aminomethyl group, leading to a characteristic indolyl-methyl cation or a related rearranged ion.

Loss of ammonia (B1221849): Elimination from the methanamine side chain.

These predicted fragmentation patterns provide a theoretical framework to compare against experimental MS/MS data, greatly aiding in the confirmation of the compound's structure. chemrxiv.org

| Parent Ion [M+H]+ (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 175.12 | 146.08 | C2H5 (Ethyl radical) | Loss of the N-ethyl group. |

| 175.12 | 158.09 | NH3 (Ammonia) | Elimination from the aminomethyl side-chain. |

| 175.12 | 130.07 | CH4N (Methanimine radical) | Cleavage of the C7-CH2 bond. |

Complementary Spectroscopic Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. ashp.org It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups.

The key functional groups are the indole ring system, the N-ethyl group, and the primary aminomethane group. The indole ring itself gives rise to several characteristic vibrations, including C-H stretching of the aromatic and pyrrole (B145914) rings, and C=C and C-N stretching within the bicyclic system. nist.gov The ethyl group would be identified by its aliphatic C-H stretching and bending vibrations. The primary amine is characterized by N-H stretching (typically two bands for a -NH2 group) and N-H bending vibrations.

| Frequency Range (cm-1) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3400 - 3250 | N-H Stretch | Primary Amine (-NH2) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H (Indole Ring) |

| 2975 - 2850 | C-H Stretch | Aliphatic C-H (Ethyl Group) |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH2) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring (Indole) |

| 1465 | C-H Bend | Methylene (B1212753) (-CH2-) Scissoring |

| 1250 - 1020 | C-N Stretch | Amine and Indole Ring |

| 850 - 750 | C-H Bend (Out-of-plane) | Aromatic Ring Substitution Pattern |

Analysis of a related compound, ethyl maltol, by matrix isolation IR spectroscopy highlights the sensitivity of this technique to subtle structural features like intramolecular hydrogen bonds. mdpi.com

Circular Dichroism (CD) for Chiral Structure Elucidation

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the difference in absorption of left- and right-handed circularly polarized light. A CD signal is only produced by a chiral chromophore. The molecule this compound, as named, is achiral and therefore would not produce a CD spectrum.

However, if a chiral center were introduced into the molecule, for example, by substitution on the methylene carbon of the methanamine group to create a stereocenter, CD spectroscopy would become an indispensable tool. The resulting enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the spectrum could then be used, often in conjunction with computational chemistry, to determine the absolute configuration (R or S) of the chiral center.

Optical Rotation Measurements for Chiral Purity and Configuration

Similar to CD spectroscopy, optical rotation is a property exclusive to chiral substances. anton-paar.com It is the measurement of the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral compound. digicollections.net As this compound is achiral, it is optically inactive and would exhibit an optical rotation of 0°.

Should a chiral derivative be synthesized, a polarimeter would be used to measure its optical rotation. The measurement provides two key pieces of information:

Direction of Rotation: Dextrorotatory (+) compounds rotate light clockwise, while levorotatory (-) compounds rotate it counterclockwise. masterorganicchemistry.com

Specific Rotation [α]: This is a standardized physical constant for a given chiral molecule under specific conditions (temperature, wavelength, solvent, concentration). rudolphresearch.com It is used to characterize the compound and is directly proportional to its enantiomeric excess (ee), making it a critical tool for assessing chiral purity.

| Technique | Principle | Applicability to this compound |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Not applicable as the molecule is achiral. Would be essential for determining the stereochemistry of a chiral derivative. |

| Optical Rotation | Rotation of plane-polarized light. | Not applicable as the molecule is achiral. Would be essential for determining the optical purity and configuration [(+) or (-)] of a chiral derivative. |

X-ray Crystallography for Definitive Solid-State Structure Determination (Addressing Limitations)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming its connectivity and stereochemistry unequivocally. The technique involves diffracting X-rays off a single, well-ordered crystal of the compound. Analysis of the diffraction pattern allows for the construction of an electron density map, from which the atomic positions can be determined. nih.gov

For this compound, a successful crystallographic analysis would confirm the ethylation at the N1 position and the methanamine substitution at the C7 position of the indole ring. It would also reveal the conformation of the ethyl and methanamine side chains and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice. tnstate.edu

Limitations: The primary and most significant limitation of X-ray crystallography is the requirement for a high-quality single crystal. Growing crystals suitable for diffraction can be a major challenge. Many compounds, including oils or amorphous solids, may not crystallize under standard laboratory conditions, making this technique inapplicable. The structure determined is also that of the solid state, which may not perfectly represent the molecule's conformation in solution.

| Parameter | Example Value | Information Gained |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell. |

| Space Group | P21/c | Symmetry elements within the unit cell. |

| Bond Length (Indole C-N) | ~1.37 Å | Precise interatomic distances. |

| Bond Angle (C-N-C) | ~108° | Precise angles between bonds. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. nih.gov |

Chromatographic Separation and Purity Assessment

The definitive structural elucidation and quality control of this compound necessitate the use of high-resolution chromatographic techniques. These methods are essential for separating the target compound from impurities, such as starting materials, by-products, and degradation products, as well as for accurately quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone analytical techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A validated, stability-indicating HPLC method is crucial for ensuring the quality of the synthesized compound by separating it from any potential impurities.

Methodology and Research Findings:

A reverse-phase HPLC method with UV detection is typically developed for the purity profiling of indole derivatives. A C18 column is often the stationary phase of choice due to its versatility in separating a wide range of organic molecules. The mobile phase composition is optimized to achieve a good resolution between the main compound peak and impurity peaks. For this compound, a gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is effective.

The development of a robust HPLC method involves a systematic optimization of parameters such as mobile phase composition, pH, column type, and flow rate to achieve optimal separation. scielo.br For instance, a study on the analysis of lonidamine, another indole-containing compound, utilized a Gemini C18 column with a mobile phase of methanol (B129727) and phosphate buffer (pH 3) (80:20, v/v) at a flow rate of 1.5 ml/min, which allowed for a total analysis time of less than 15 minutes. researchgate.net Similarly, an ion-exchange HPLC method developed for methenamine (B1676377) used a Zorbax SCX-300 column with acetonitrile and 0.1M sodium perchlorate (B79767) monohydrate (pH 5.8) as the mobile phase. nih.gov UV detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Method validation is performed according to international guidelines to ensure the method is accurate, precise, linear, specific, and robust. allfordrugs.com This involves assessing parameters such as linearity over a specific concentration range, accuracy through recovery studies, and precision by evaluating repeatability and intermediate precision. scielo.br Recovery studies for similar compounds have shown accuracy in the range of 94-102%. scielo.brnih.gov

Interactive Data Table: HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector | Standard for purity analysis and method development. |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides excellent separation for a wide range of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient Elution) | Allows for efficient separation of the main peak from early and late eluting impurities. |

| Flow Rate | 1.0 mL/min | A typical flow rate that provides good separation without excessive pressure. scielo.brnih.gov |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and analyte solubility. |

| Detection Wavelength | 220 nm | Indole derivatives typically exhibit strong absorbance in this region of the UV spectrum. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Interactive Data Table: Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (Concentration Range) | 1.0 - 100.0 µg/mL | Correlation coefficient (r²) > 0.999 |

| Correlation Coefficient (r²) | 0.9995 | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (RSD%) | < 1.0% | < 2.0% |

| Limit of Detection (LOD) | ~0.05 µg/mL | Method-dependent |

| Limit of Quantitation (LOQ) | ~0.15 µg/mL | Method-dependent |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Indole Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. It provides not only separation information but also structural data through mass spectrometry, making it invaluable for identifying and confirming the structure of this compound and its potential volatile impurities.

Methodology and Research Findings:

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion and characteristic fragment ions.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group, the methanamine group, and cleavage of the indole ring, providing confirmatory structural information.

Interactive Data Table: GC-MS Analytical Conditions

| Parameter | Condition | Rationale |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | Provides both chromatographic separation and mass-based identification. |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation. |

| Oven Program | Initial 100°C (hold 2 min), ramp to 300°C at 15°C/min (hold 10 min) | A temperature gradient to separate compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Range | 40-550 m/z | Covers the expected mass range of the parent compound and its fragments. |

| Solvent | Toluene | An appropriate non-reactive solvent to avoid artifacts. grafiati.com |

Interactive Data Table: Predicted Mass Spectral Fragmentation of this compound

| m/z (Predicted) | Ion Structure / Fragment Lost | Interpretation |

| 174 | [M]⁺ | Molecular Ion |

| 159 | [M-CH₃]⁺ | Loss of a methyl group from the ethyl substituent. |

| 145 | [M-C₂H₅]⁺ | Loss of the ethyl group from the indole nitrogen. |

| 144 | [M-CH₂NH₂]⁺ | Loss of the aminomethyl group. |

| 117 | [C₈H₇N]⁺ | Indole core fragment. |

Theoretical and Computational Chemistry Studies of 1 Ethyl 1h Indol 7 Yl Methanamine and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods are invaluable for understanding electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary method for studying indole (B1671886) derivatives due to its favorable balance of computational cost and accuracy. mdpi.com DFT methods are used to calculate a wide array of molecular properties, including optimized geometries, heats of formation, dipole moments, and electronic charge distributions.

For indole and its analogs, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or larger, provide reliable geometric parameters that are in good agreement with experimental data where available. nih.govnih.gov Studies on various indole derivatives demonstrate that substituents can significantly influence the electronic properties. For (1-Ethyl-1H-indol-7-yl)methanamine, the ethyl group at the N1 position and the methanamine group at the C7 position are expected to modulate the electron density of the indole ring system. The nitrogen of the pyrrole (B145914) ring and the exocyclic amine group are key sites for reactivity, and their properties can be precisely characterized by DFT.

Table 1: Calculated Electronic Properties of a Representative Indole Analog (Tryptamine)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Ground State Energy | -478.9 Hartree | B3LYP/6-311G(d,p) |

| Dipole Moment | 2.15 Debye | B3LYP/6-311G(d,p) |

| Heat of Formation | 35.2 kcal/mol | B3LYP/6-31G(d) |

Note: This table presents data for tryptamine (B22526) [(1H-indol-3-yl)ethanamine] as a representative analog to illustrate typical values obtained from DFT calculations. The exact values for this compound would require specific calculation.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio (from the beginning) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational expense. These methods are particularly useful for benchmarking DFT results and for studying phenomena where electron correlation is critical, such as non-covalent interactions.

High-level ab initio calculations have been successfully applied to study the structures and binding energies of complexes involving indole, for example, with water molecules. [5 from initial search] These studies provide detailed insights into hydrogen bonding involving the indole N-H group, which is relevant for understanding the interactions of the methanamine side chain in this compound. While the N1-ethyl group in the target molecule precludes it from acting as a hydrogen bond donor at that position, the amine group (-CH₂NH₂) remains a key site for such interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with electrophiles and nucleophiles.

In indole derivatives, the HOMO is typically a π-orbital distributed across the indole ring system, making the ring susceptible to electrophilic attack. The LUMO is also a π*-orbital, which can accept electron density in reactions with nucleophiles. materialsciencejournal.org For this compound, the HOMO is expected to have significant electron density on the pyrrole ring and the benzene (B151609) moiety, while the LUMO would also be delocalized over the aromatic system. The methanamine substituent is expected to increase the energy of the HOMO, enhancing the molecule's nucleophilicity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. materialsciencejournal.org

Table 2: Representative Frontier Molecular Orbital Energies for an Indole Derivative

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -0.75 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.10 eV | Indicator of chemical stability |

Note: Data is illustrative for a generic indole derivative calculated using DFT. The specific values for this compound may vary.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and analysis. Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for indole derivatives have shown excellent correlation with experimental spectra. materialsciencejournal.orgresearchgate.net

DFT calculations using methods like GIAO (Gauge-Independent Atomic Orbital) can predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, such calculations would help assign the signals for the protons and carbons of the ethyl group, the methanamine moiety, and the distinct positions on the indole ring. Similarly, the calculation of vibrational frequencies can predict the IR spectrum, allowing for the assignment of key functional group vibrations, such as the N-H stretches of the amine and the C-H and C=C stretches of the aromatic ring.

Table 3: Comparison of Calculated vs. Experimental ¹³C NMR Shifts for an Indole Analog

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C2 | 122.3 | 123.1 |

| C3 | 111.9 | 112.5 |

| C3a | 127.8 | 128.4 |

| C4 | 119.2 | 119.9 |

| C5 | 121.8 | 122.5 |

| C6 | 118.9 | 119.5 |

| C7 | 111.4 | 112.0 |

| C7a | 136.4 | 137.0 |

Note: This table shows representative data for an indole analog to illustrate the accuracy of NMR prediction. Data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time.

Conformational Landscape and Dynamic Behavior of Indole Methanamines

MD simulations, based on classical force fields, can model the movement of atoms in a molecule, providing insights into its flexibility and preferred shapes (conformations). For a molecule like this compound, key flexible points include the ethyl group at N1 and the methanamine group at C7.

Intermolecular Interactions in Condensed Phases

The behavior of this compound and its analogs in solid and liquid states is governed by a variety of non-covalent interactions. wikipedia.org These intermolecular forces dictate the physical properties of these compounds, such as their melting and boiling points, solubility, and crystal packing. The key interactions at play include hydrogen bonding, π-π stacking, and van der Waals forces.

The primary amine group (-CH₂NH₂) in this compound is a potent hydrogen bond donor, while the nitrogen atom of the indole ring can act as a hydrogen bond acceptor. This allows for the formation of robust hydrogen bond networks in the condensed phase. nih.gov Computational studies on similar indole derivatives have shown that N-H···π interactions, where the N-H group of one molecule interacts with the π-electron cloud of the indole ring of another, can be a dominant intermolecular force, sometimes even more so than classical hydrogen bonds involving other potential acceptor atoms. elsevierpure.com

The aromatic indole ring is also capable of engaging in π-π stacking interactions. youtube.com These interactions, arising from the electrostatic and van der Waals forces between the π-orbitals of adjacent indole rings, contribute significantly to the stability of the crystal lattice. rsc.orgresearchgate.net The geometry of this stacking can vary, with offset parallel and T-shaped arrangements being common. youtube.com The presence of the ethyl group at the N1 position can influence the nature and strength of these stacking interactions.

The interplay of these different intermolecular forces results in a complex energetic landscape that determines the macroscopic properties of these compounds. The specific arrangement of molecules in the crystal lattice will seek to maximize the stabilizing effects of these interactions.

Thermochemical and Energetic Profiling

The standard molar enthalpy of formation (ΔfH°) is a fundamental thermochemical property that provides insight into the energetic stability of a molecule. For complex molecules like this compound, direct calorimetric measurements can be challenging. Computational chemistry offers a powerful alternative for determining these values with a high degree of accuracy through the use of isodesmic reactions. niscpr.res.innih.gov

Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. niscpr.res.in This method effectively cancels out systematic errors in computational calculations, leading to more reliable thermochemical data. niscpr.res.in The heat of reaction (ΔrH°) for the isodesmic reaction is calculated computationally, and by using the known experimental ΔfH° values for the simpler reference compounds in the reaction, the ΔfH° of the target molecule can be determined.

For instance, a suitable isodesmic reaction for this compound could involve its reaction with simpler molecules like ethane (B1197151) and 7-methylindole (B51510) to yield ethylamine (B1201723) and 1-ethyl-7-methylindole. The selection of appropriate reference compounds is crucial for the accuracy of the calculated heat of formation. niscpr.res.in

Density functional theory (DFT) methods, such as B3LYP with a 6-31G basis set, have been successfully employed to calculate the heats of formation for various indole derivatives using isodesmic reactions. niscpr.res.inniscpr.res.in Studies on substituted indoles have shown that the calculated heats of formation can be used to evaluate the relative stability of different isomers. niscpr.res.in For example, a study on various substituted imidazoles and indoles demonstrated that the heat of formation generally increases with increasing substitution. niscpr.res.in

| Compound | Method | Basis Set | Calculated Heat of Formation (kcal/mol) |

| Indole | B3LYP | 6-31G | 37.2 |

| 4-methylindole | B3LYP | 6-31G | 29.09 |

| 4-chloroindole | B3LYP | 6-31G | 29.33 |

| 4-hydroxyindole | B3LYP | 6-31G | -5.55 |

| 4-nitroindole | B3LYP | 6-31G | 32.57 |

| 4-aminoindole | B3LYP | 6-31G | 33.4 |

This table presents data for indole and its derivatives from a study utilizing isodesmic reactions and DFT calculations. niscpr.res.in It serves as an illustrative example of the methodology.

Computational chemistry provides a powerful lens through which to study the mechanisms and energetics of chemical reactions involving this compound and its analogs. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies, which are critical for understanding reaction rates and selectivity. researchgate.netchemijournal.com

Indole and its derivatives are known to participate in a variety of chemical transformations, including electrophilic substitution, cycloadditions, and transition metal-catalyzed coupling reactions. bhu.ac.inmdpi.comorganic-chemistry.org The preferred site for electrophilic attack on the indole ring is typically the C3 position, as the resulting intermediate cation is stabilized by the lone pair of electrons on the nitrogen atom. bhu.ac.in However, if the C3 position is substituted, electrophilic attack may occur at other positions, such as C2 or C6. bhu.ac.in

Computational studies, often using DFT, can model the transition state structures for these reactions. researchgate.net For example, in a Diels-Alder reaction involving an indole derivative, the geometry of the transition state can reveal the origins of stereoselectivity. researchgate.net Analysis of the reaction energetics can also explain why certain products are favored over others. For instance, the formation of 2-substituted indoles can be the rate-determining step in certain cyclization reactions. mdpi.com

Recent research has also explored the excited-state dynamics of indole in solution, investigating the relaxation mechanisms and kinetics that are fundamental to its fluorescence properties. acs.org Such studies model the transitions between different electronic states and can predict the thermodynamics and kinetics of deactivation processes. acs.org Computational methods have also been applied to understand the reactivity of indole derivatives in more complex processes like intramolecular dearomative oxidative coupling to form indoline (B122111) alkaloids. acs.org

| Reaction Type | Computational Method | Key Findings |

| Electrophilic Substitution | DFT | C3 is the preferred site of attack due to stabilized intermediate. |

| Cycloaddition | DFT | Transition state analysis reveals origins of stereoselectivity. |

| Excited-State Relaxation | QM/MM | Modeled transitions between electronic states to understand fluorescence. |

| Oxidative Coupling | DFT | Elucidated mechanisms for the formation of complex alkaloids. |

This table summarizes the application of computational methods to study the reaction energetics of various reactions involving indole derivatives.

Computational Approaches to Structure Elucidation

The definitive determination of a chemical structure often relies on a combination of experimental spectroscopic data and computational analysis. acs.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation, and the integration of quantum mechanical calculations of NMR parameters has become an invaluable tool for assigning complex structures and resolving ambiguities. acs.orgyoutube.com

For this compound and its analogs, DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govyoutube.com By comparing the computationally predicted spectrum with the experimentally obtained one, chemists can gain confidence in their structural assignment. nih.gov This is particularly useful for distinguishing between isomers, where subtle differences in chemical shifts can be diagnostic. magritek.com

The process typically involves optimizing the geometry of the proposed structure using a DFT functional (e.g., B3LYP) and a suitable basis set. Subsequently, the NMR shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

This integrated approach is not limited to NMR. Computational methods can also predict other spectroscopic properties, such as infrared (IR) vibrational frequencies and electronic circular dichroism (ECD) spectra, which can be used to determine the absolute configuration of chiral molecules. mdpi.com The synergy between experimental data and computational predictions provides a more robust and reliable means of structure elucidation than either method alone. acs.org

| Spectroscopic Technique | Computational Method | Application |

| ¹H and ¹³C NMR | DFT (GIAO) | Chemical shift prediction, isomer differentiation, structural verification. nih.govnih.gov |

| IR Spectroscopy | DFT | Vibrational frequency calculation to aid in spectral assignment. |

| ECD Spectroscopy | TD-DFT | Determination of absolute configuration of chiral centers. mdpi.com |

This table illustrates how computational predictions are integrated with various experimental spectroscopic techniques for structure elucidation.

The field of chemical structure elucidation is being revolutionized by the application of machine learning (ML) and artificial intelligence (AI). mdpi.comacs.org These data-driven approaches can learn complex patterns from large datasets of chemical information and spectroscopic data to predict structures with remarkable speed and accuracy. acs.org

For heterocyclic compounds like this compound, ML models can be trained on vast libraries of known compounds and their corresponding NMR spectra. researchgate.netnih.gov These models can then predict the structure of an unknown compound directly from its raw spectral data, often without the need for prior information like the molecular formula. acs.org For instance, transformer-based ML frameworks have shown the ability to predict molecular formula and connectivity from 1D ¹H and ¹³C NMR spectra. acs.org

ML is also being used to enhance the accuracy of DFT-based NMR predictions. By training a model on the errors between DFT-calculated and experimental chemical shifts, the predictions can be systematically corrected, leading to more reliable results. frontiersin.org Systems like DP4-AI have automated the process of comparing experimental NMR data with DFT predictions for multiple candidate structures, providing a probability score for each to aid in identifying the correct one. frontiersin.orgnih.gov

Furthermore, ML models are being developed to predict the regioselectivity of reactions involving heterocyclic compounds. nih.gov By analyzing the features of the reactants, these models can predict the most likely site of reaction, which is invaluable for synthetic planning. nih.gov Explainable AI techniques are also being employed to understand how these complex models make their predictions, providing insights into the underlying chemical principles. mdpi.com

| Application Area | Machine Learning Technique | Description |

| Spectrum-to-Structure Prediction | Transformer-based models | Predicts molecular formula and connectivity directly from 1D NMR spectra. acs.org |

| NMR Chemical Shift Prediction | Graph Neural Networks | Integrates with DFT calculations to provide more accurate chemical shift predictions. nih.gov |

| Automated Structure Verification | DP4-AI | Compares experimental and DFT-calculated NMR data to assign probabilities to candidate structures. nih.gov |

| Regioselectivity Prediction | Random Forest models | Predicts the most likely site of reaction for functionalization of heterocycles. nih.gov |

This table highlights some of the key applications of machine learning in the prediction and elucidation of chemical structures.

Synthetic Applications and Derivatization Chemistry of 1 Ethyl 1h Indol 7 Yl Methanamine

Synthesis of Structurally Complex Indole (B1671886) Scaffolds

The strategic placement of the aminomethyl group at the C7-position of the N-ethylated indole nucleus provides a unique handle for elaboration into higher-order cyclic and poly-indole systems.

Construction of Annulated and Polycyclic Indole Frameworks

Annulated indoles, where a new ring is fused to the indole core, are prevalent in many biologically active compounds. The 7-aminomethyl group of (1-Ethyl-1H-indol-7-yl)methanamine is a prime site for initiating annulation reactions. For instance, reaction with appropriate bifunctional electrophiles can lead to the formation of new heterocyclic rings fused across the C6 and C7 positions. Methodologies involving the cycloaddition of 6,7-indolynes, generated from corresponding bromo-indoles, have been successfully used to create 6,7-annulated indole libraries, highlighting the potential for accessing novel chemical space from 7-substituted precursors. nih.govresearchgate.net

Furthermore, tandem reactions involving arynes have been developed to construct polycyclic indole derivatives, such as cyclohepta[b]indoles, in a single step. nih.gov The presence of the N-ethyl group in this compound can influence solubility and reactivity in these advanced cyclization strategies. The amine functionality itself can be transformed into a directing group or a reactive point for intramolecular cyclizations, such as in the formation of azepino[5,4,3-cd]indoles from suitable precursors. nih.gov

Derivatization to Unsymmetrical and Symmetrical Bis- and Tris-Indole Compounds

Bis- and tris-indole alkaloids are an important class of natural products, many of which exhibit significant biological activity. rsc.orgjchemlett.com this compound is an excellent precursor for the synthesis of both symmetrical and unsymmetrical multi-indole compounds. Research has demonstrated that 7-(aminomethyl)indoles are useful precursors for a range of amide-, imine-, and amine-linked 7,7′-bis-indoles. semanticscholar.orgresearchgate.net

Symmetrical bis-indoles can be constructed by reacting two equivalents of this compound with a bifunctional acyl chloride, such as oxalyl chloride or adipoyl chloride, in the presence of a base. researchgate.net This yields amide-linked bis-indoles where the two indole moieties are tethered symmetrically.

Unsymmetrical bis-indoles can be synthesized through several routes. Condensation of this compound with an indole-7-carbaldehyde derivative would produce an imine-linked bis-indole, which can be subsequently reduced to form a stable amine linkage. researchgate.net Alternatively, acylation of the amine with a different indole-containing acyl chloride affords an unsymmetrical amide-linked bis-indole. researchgate.net These strategies allow for the modular construction of diverse bis-indole scaffolds. The synthesis of more complex tris-indoles can be envisioned by employing a central scaffold bearing three reactive sites for coupling with the aminomethylindole. rsc.org

| Linker Type | Reagent Example | Resulting Derivative Type | Reference |

| Symmetrical Amide | Oxalyl Chloride | Symmetrical Bis-Indole | researchgate.net |

| Symmetrical Amide | Adipoyl Chloride | Symmetrical Bis-Indole | researchgate.net |

| Unsymmetrical Imine | Indole-7-carbaldehyde | Unsymmetrical Bis-Indole | researchgate.net |

| Unsymmetrical Amine | Reduction of Imine | Unsymmetrical Bis-Indole | researchgate.net |

Strategies for Further Functionalization of the Indole Core and Methanamine Unit

Beyond its use in building larger scaffolds, the distinct reactive sites of this compound allow for extensive functionalization to create a library of advanced derivatives.

Introduction of Diverse Chemical Functionalities via Directed Synthesis

The primary amine of the methanamine unit is readily functionalized through standard reactions such as acylation, sulfonylation, and alkylation to introduce a wide array of chemical groups. This allows for the modulation of the compound's physicochemical properties.

The indole core itself offers several positions for functionalization. While electrophilic substitution on N-alkyl indoles typically occurs at the C3 position, the presence of substituents on the benzene (B151609) ring can direct reactions to other sites. syr.edu More advanced C-H activation/functionalization techniques offer precise control. numberanalytics.comnih.gov Ruthenium-catalyzed C7-amidation and alkenylation have been achieved using a directing group approach on the indole nitrogen. nih.gov Similarly, palladium-catalyzed methods have enabled the C4-alkynylation of indoles using a transient directing group. acs.org The aminomethyl group at C7 could potentially influence the regioselectivity of such metal-catalyzed C-H functionalizations at the C6 position.

| Reaction Type | Reagent/Catalyst | Position Functionalized | Potential Product | Reference |

| N-Acylation | Acid Chloride | Methanamine-N | N-Acyl derivative | researchgate.net |

| C3-Acylation | Acid Chloride / Lewis Acid | Indole C3 | 3-Acyl-7-aminomethyl indole | researchgate.net |

| C7-Amidation | Ru(II) catalyst / Azide | Indole C7 | 7-Amido-indole | nih.gov |

| C4-Alkynylation | Pd(II) catalyst / Alkyne | Indole C4 | 4-Alkynyl-indole | acs.org |

| C2-Arylation | Pd catalyst / Arene | Indole C2 | 2-Aryl-indole | acs.orgacs.org |

Stereoselective and Regioselective Synthesis of Advanced Indole Derivatives

Regioselectivity is a key challenge in indole chemistry due to the multiple reactive C-H bonds. nih.gov For N-alkyl indoles, oxidative coupling reactions with arenes can be directed to the C2 position under specific acidic conditions, governed by a concerted metalation-deprotonation mechanism. acs.orgacs.orguri.edu Conversely, electrophilic substitutions generally favor the C3 position. The development of directing groups has been instrumental in achieving selective functionalization at any position of the indole's benzene ring (C4-C7). nih.gov For this compound, functionalization of the amine could install a directing group to precisely control subsequent reactions on the indole core.

Stereoselective synthesis is crucial for producing enantiomerically pure compounds. numberanalytics.com The primary amine of this compound can be reacted with a chiral reagent to form a chiral auxiliary. This auxiliary could then direct subsequent stereoselective transformations on the indole scaffold, such as additions or cyclizations. The use of chiral catalysts in reactions involving the indole nucleus is another established strategy for achieving high levels of stereocontrol. wikipedia.org

Utility as a Precursor and Building Block in Organic Synthesis

This compound serves as a valuable and versatile building block in organic synthesis. Its utility is rooted in its bifunctional nature, possessing a nucleophilic aminomethyl group and an electron-rich, functionalizable indole core. This dual reactivity allows for its incorporation into complex molecules through a variety of synthetic strategies.

As a precursor, it is particularly well-suited for the synthesis of linked bis-indoles, where the aminomethyl group acts as a convenient point of connection. semanticscholar.orgresearchgate.net This enables the construction of molecules that mimic or are analogous to naturally occurring bis-indole alkaloids. Furthermore, its structure is amenable to its use in multicomponent reactions (MCRs), where multiple starting materials combine in a single pot to form a complex product. acs.orgresearchgate.netnih.gov The amine and the reactive indole C-H bonds can both participate in such transformations, rapidly building molecular complexity.

The ability to selectively functionalize either the amine or various positions on the indole ring makes this compound a modular building block. enamine.netchemistryworld.com Chemists can first modify one part of the molecule and then use the remaining reactive site for further elaboration, providing a strategic and flexible approach to synthesizing libraries of diverse indole derivatives for screening and development.

Lack of Sufficient Data for In-Depth Analysis of this compound in Synthetic Applications

Despite a comprehensive search of available scientific literature, detailed research findings specifically focusing on the synthetic applications and derivatization chemistry of this compound are not presently available. This scarcity of dedicated scholarly articles and data prevents a thorough and informative exploration into its role as a foundational building block for advanced organic molecules or as a precursor to a diverse range of indole analogues for chemical exploration.

The initial investigation sought to uncover the utility of this compound in organic synthesis. The planned exploration was to include its function in constructing complex molecular architectures and its potential as a starting material for creating a variety of structurally different indole-based compounds. However, the absence of specific studies detailing these applications makes it impossible to provide a scientifically accurate and in-depth article as outlined.

While the indole scaffold itself is a well-established and crucial component in medicinal chemistry and materials science, the specific substitution pattern of an ethyl group at the 1-position and a methanamine group at the 7-position of the indole ring appears to be a less commonly explored area in published research. Consequently, data on its reactivity, derivatization strategies, and the properties of any resulting compounds are not sufficiently documented in the public domain to meet the requirements of a detailed scientific article.

Further research and publication in this specific area would be necessary to enable a comprehensive discussion of the synthetic utility of this compound. Without such foundational research, any attempt to generate the requested article would be speculative and would not adhere to the required standards of scientific accuracy and detailed reporting.

Q & A

Basic Research Questions

Q. What are the key structural characterization methods for confirming the identity of (1-Ethyl-1H-indol-7-yl)methanamine?

- Methodological Answer: Utilize a combination of spectroscopic and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Collision cross-section analysis via ion mobility spectrometry can validate structural conformations . For unambiguous identification, compare experimental InChI keys and SMILES strings (e.g., InChIKey=ADQYTLRLWUZVET-UHFFFAOYSA-N) with databases like PubChem .

Q. What are the recommended synthesis protocols for this compound to ensure high yield and purity?

- Methodological Answer: Optimize reaction conditions using catalytic methods (e.g., palladium-catalyzed coupling for indole functionalization) under inert atmospheres. Purify crude products via column chromatography with silica gel, followed by recrystallization in ethanol/water mixtures. Monitor reaction progress using Thin-Layer Chromatography (TLC) and validate purity via HPLC (>95% purity threshold) .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Maintain temperatures between 2–8°C in a dry, ventilated environment. Regularly inspect containers for leaks or degradation signs, especially after repeated use .

Advanced Research Questions

Q. What computational approaches are effective in predicting the biological activity of this compound?

- Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) to screen against protein targets (e.g., serotonin receptors) with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability. Validate predictions using surface plasmon resonance (SPR) to measure binding affinities experimentally .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer: Apply multi-technique validation:

- Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis set).

- Use X-ray crystallography for absolute configuration determination.

- Perform statistical analysis (e.g., principal component analysis) to identify outliers in datasets .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer: Control regioselectivity using directing groups (e.g., boronates) on the indole ring. Employ low-temperature conditions (−78°C) for electrophilic substitutions. Monitor intermediates via in-situ IR spectroscopy to detect unwanted byproducts early .

Safety and Compliance

Q. What are the critical safety considerations when handling this compound in biological assays?

- Methodological Answer: Use fume hoods for aerosol-prone procedures (e.g., weighing). Wear nitrile gloves and chemical-resistant lab coats. In case of skin contact, rinse immediately with 0.1 M phosphate buffer (pH 7.4) followed by soap and water. For spills, neutralize with 10% sodium bicarbonate before disposal .

Data Reproducibility

Q. How can researchers ensure reproducibility in pharmacological studies involving this compound?

- Methodological Answer: Standardize assay conditions:

- Use cell lines with consistent passage numbers (e.g., HEK-293 cells ≤ passage 20).

- Pre-treat compounds with DMSO (≤0.1% final concentration) to avoid solvent toxicity.

- Include positive controls (e.g., known receptor agonists/antagonists) in dose-response experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.